Conformational Flexibility of the 1-Phenyl-3-trifluoromethyl Pyrazole Scaffold
The 1-phenyl-3-trifluoromethyl pyrazole framework exhibits significant conformational lability, a property not observed in simpler pyrazole-4-carbaldehydes lacking the N1-phenyl substituent. Single-crystal X-ray diffraction of a closely related derivative (1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone) revealed two chemically identical but conformationally distinct molecules in the asymmetric unit, with dihedral angles between the phenyl and pyrazole rings of 11.62° (±0.13°) and 18.17° (±0.11°) [1]. The 6.55° difference in dihedral angle between the two independent molecules indicates inherent conformational flexibility. When the 5-position bears a carboxylic acid group (5-amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid), the dihedral angle expands dramatically to 65.3°–85.6° [2]. In contrast, the unsubstituted analog 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7) lacks the phenyl group and consequently exhibits no such inter-ring conformational dynamics.
| Evidence Dimension | Phenyl-pyrazole dihedral angle |
|---|---|
| Target Compound Data | 11.62° (±0.13°) and 18.17° (±0.11°) for two independent molecules in asymmetric unit (measured on closely related 5-hydroxy derivative) |
| Comparator Or Baseline | 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7): No phenyl-pyrazole dihedral angle exists (no N-phenyl group) |
| Quantified Difference | Conformational heterogeneity (Δ = 6.55° between independent molecules); expands to ~65.3°–85.6° upon 5-substitution |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
This conformational adaptability enables the scaffold to assume multiple binding conformations for target engagement in drug discovery, while also influencing regioselectivity in subsequent synthetic transformations at C5 and C4 positions.
- [1] Gallardo H, Girotto E, Bortoluzzi AJ. 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E. 2010;66(Pt 1):o75-6. View Source
- [2] 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Crystal structure data. Open Access Library, UiTM. View Source
